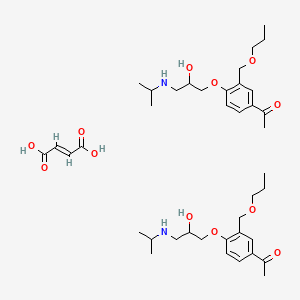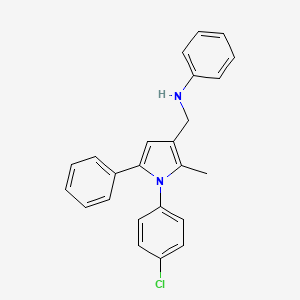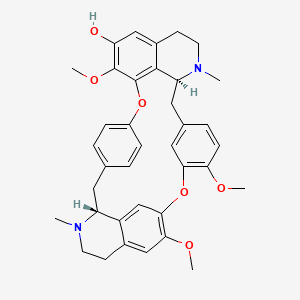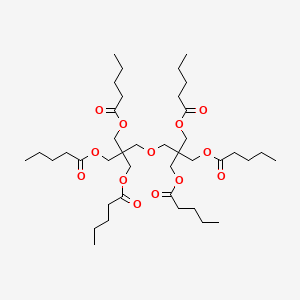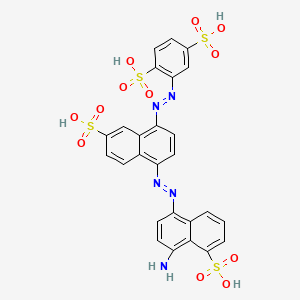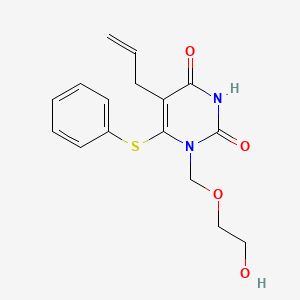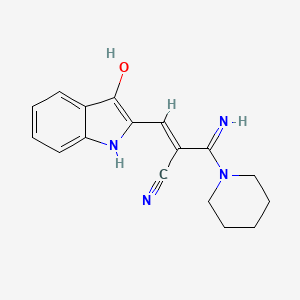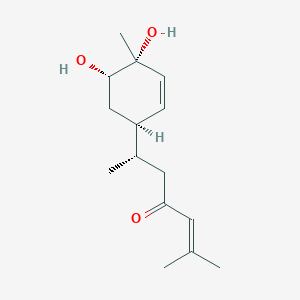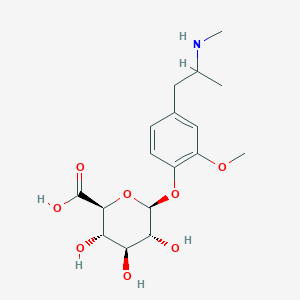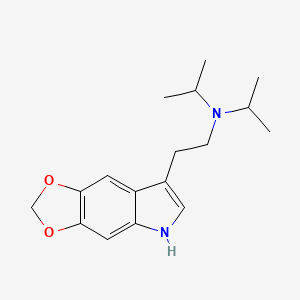![molecular formula C19H32ClNO B12784204 Substanz NR. 336 [German] CAS No. 102433-86-3](/img/structure/B12784204.png)
Substanz NR. 336 [German]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Substanz NR. 336: , also known as methyltrioctylammonium chloride, is a quaternary ammonium salt. It is commonly used as a phase transfer catalyst and metal extraction reagent. This compound is a colorless viscous liquid with a chemical formula of C25H54ClN and a molar mass of 404.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Substanz NR. 336 is synthesized through the quaternization of trioctylamine with methyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified by washing with water and drying over anhydrous sodium sulfate .
Industrial Production Methods: : Industrially, Substanz NR. 336 is produced in large-scale reactors where trioctylamine and methyl chloride are reacted under controlled conditions. The reaction mixture is continuously stirred and maintained at a specific temperature to ensure complete conversion. The final product is then separated and purified using distillation and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: : Substanz NR. 336 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products Formed: : The major products formed from these reactions include various substituted ammonium salts, oxides, and reduced compounds .
Aplicaciones Científicas De Investigación
Chemistry: : Substanz NR. 336 is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield .
Biology: : In biological research, it is used for the extraction and purification of biomolecules. Its ability to form stable complexes with various ions makes it useful in separating and analyzing biological samples .
Medicine: : Substanz NR. 336 is used in the formulation of certain pharmaceuticals where it acts as a stabilizing agent. It helps in maintaining the stability and efficacy of the active ingredients .
Industry: : In industrial applications, it is used for the extraction of metals from ores and waste streams. It is also used in wastewater treatment to remove heavy metals and other contaminants .
Mecanismo De Acción
Mechanism of Action: : Substanz NR. 336 exerts its effects by acting as a phase transfer catalyst. It facilitates the transfer of ions and molecules between different phases, thereby enhancing the reaction rate. It forms stable complexes with various ions, which are then transferred to the desired phase for further reaction .
Molecular Targets and Pathways: : The primary molecular targets of Substanz NR. 336 are ions and polar molecules. It interacts with these targets through ionic and hydrogen bonding interactions, facilitating their transfer between phases .
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: : Substanz NR. 336 is similar to other quaternary ammonium salts such as methyltricaprylylammonium chloride and tricaprylmethylammonium chloride. it is unique in its ability to form stable complexes with a wide range of ions and its high efficiency as a phase transfer catalyst .
List of Similar Compounds
- Methyltricaprylylammonium chloride
- Tricaprylmethylammonium chloride
- Methyltridecylammonium chloride
Propiedades
Número CAS |
102433-86-3 |
|---|---|
Fórmula molecular |
C19H32ClNO |
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
2-[cyclohexyl(phenyl)methoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H |
Clave InChI |
UMKSDBOIGVOQNQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(C1CCCCC1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


